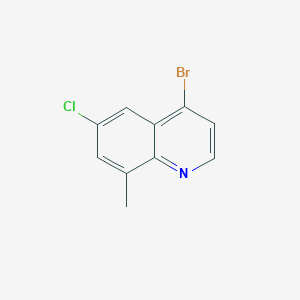

4-Bromo-6-chloro-8-methylquinoline

Descripción

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry, a term that reflects its recurring presence in a multitude of biologically active compounds. nih.govtandfonline.comnih.gov This versatile heterocyclic system is a cornerstone in the development of therapeutic agents, with applications spanning a wide range of diseases. benthamdirect.combenthamdirect.com The inherent chemical properties of the quinoline ring system, including its aromaticity and the presence of a nitrogen atom, allow for a variety of chemical modifications, enabling the fine-tuning of its biological and physical characteristics. researchgate.netnih.gov

The significance of the quinoline scaffold extends to its role as a versatile building block in organic synthesis and as a ligand in organometallic catalysis. researchgate.net Researchers have dedicated considerable effort to developing efficient and regioselective methods for the functionalization of the quinoline ring, a testament to its importance in creating novel molecules with desired properties. nih.govresearchgate.net The development of new synthetic methodologies remains an active area of research, driven by the continuous search for new drug candidates and advanced materials. nih.gov

Contextualizing 4-Bromo-6-chloro-8-methylquinoline within Advanced Heterocyclic Chemistry

Within the vast family of quinoline derivatives, this compound stands out due to its specific substitution pattern. The presence of two different halogen atoms (bromo and chloro) at positions 4 and 6, respectively, along with a methyl group at position 8, imparts a unique set of chemical properties and reactivity to the molecule. evitachem.com This particular arrangement of substituents makes it a valuable intermediate in the synthesis of more complex organic molecules. evitachem.comsmolecule.com

The study of such polysubstituted quinolines is a key aspect of advanced heterocyclic chemistry. Researchers in this field are interested in understanding how the interplay of different functional groups influences the molecule's electronic properties, reactivity, and ultimately, its potential applications. The bromine and chlorine atoms, for instance, can serve as reactive handles for further chemical transformations, allowing for the introduction of other functional groups through various coupling reactions. The methyl group, while seemingly simple, can also influence the molecule's steric and electronic properties.

Overview of Academic Research Trajectories for Complex Quinoline Systems

Academic research on complex quinoline systems is multifaceted and dynamic. A significant portion of this research is focused on the development of novel synthetic methods to access these molecules with high efficiency and selectivity. nih.gov This includes the exploration of new catalytic systems and reaction conditions.

Another major research trajectory involves the investigation of the biological activities of these compounds. Scientists are actively exploring the potential of complex quinolines as anticancer, antimicrobial, and anti-inflammatory agents, among others. nih.govbenthamdirect.combenthamdirect.com This often involves the synthesis of libraries of related compounds to establish structure-activity relationships (SAR), which provide insights into how the chemical structure of a molecule relates to its biological function. nih.gov

Furthermore, the unique photophysical and electronic properties of some quinoline derivatives have led to their investigation in the field of materials science. evitachem.com Researchers are exploring their potential use in the development of new electronic and optical materials. The study of metal complexes involving quinoline-based ligands is another active area of research, with potential applications in catalysis and medicine. researchgate.netresearchgate.net

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1156602-22-0 |

| Molecular Formula | C₁₀H₇BrClN |

| Molecular Weight | 256.53 g/mol |

| SMILES | CC1=CC2=C(C=CN=C2C(=C1)Br)Cl |

| InChI Key | XZLLMICSEAATSX-UHFFFAOYSA-N |

This data is compiled from multiple sources for research purposes. scbt.comuni.lu

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-6-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-7(12)5-8-9(11)2-3-13-10(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREAKKJLXOJDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C=CN=C12)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589200 | |

| Record name | 4-Bromo-6-chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927800-42-8 | |

| Record name | 4-Bromo-6-chloro-8-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927800-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 927800-42-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 4 Bromo 6 Chloro 8 Methylquinoline

Nucleophilic Substitution Reactions of Halogen Atoms

The presence of two different halogen atoms on the quinoline (B57606) core of 4-bromo-6-chloro-8-methylquinoline invites investigation into their comparative reactivity in nucleophilic substitution reactions. These reactions involve the replacement of a halogen atom by a nucleophile and are fundamental to the functionalization of the quinoline scaffold. evitachem.comsmolecule.com

Comparative Reactivity and Leaving Group Character of Bromine and Chlorine

In the context of nucleophilic aromatic substitution (SNAr) reactions on the quinoline ring, the relative reactivity of the bromine and chlorine substituents is a key consideration. Generally, in SNAr reactions, the leaving group's ability to depart is a crucial factor. The reactivity of halogens as leaving groups typically follows the order I > Br > Cl > F. This trend is influenced by the strength of the carbon-halogen bond and the stability of the resulting halide ion.

For this compound, the bromine atom at the 4-position is generally more susceptible to nucleophilic attack than the chlorine atom at the 6-position. This is due to a combination of electronic and positional effects within the quinoline ring system. The 4-position is activated towards nucleophilic attack by the ring nitrogen, which can stabilize the intermediate Meisenheimer complex.

Displacement reactions involving halogens often show that a more reactive halogen can displace a less reactive one. rsc.orgyoutube.com In group 7 of the periodic table, reactivity decreases down the group, making chlorine generally more reactive than bromine and iodine. rsc.orgyoutube.comonline-learning-college.comnagwa.com This is attributed to the smaller atomic radius and lower electron shielding in chlorine, allowing it to attract an electron more readily than bromine. youtube.comquora.com

Steric and Electronic Influences on Halogen Reactivity

The reactivity of the halogen atoms in this compound is not solely determined by their intrinsic leaving group ability but is also significantly modulated by steric and electronic factors. nih.gov The methyl group at the 8-position can exert steric hindrance, potentially influencing the approach of a nucleophile, particularly to the adjacent bromine atom at the 4-position.

Electronically, the quinoline ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution. The nitrogen atom withdraws electron density from the carbocyclic ring, making the positions ortho and para to it (including the 4-position) more electrophilic and thus more susceptible to nucleophilic attack. The electron-withdrawing nature of the chlorine atom at the 6-position further deactivates the benzene (B151609) ring portion towards electrophilic substitution but can have a more complex influence on nucleophilic substitution across the entire ring system.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. nih.govresearchgate.net For this compound, these reactions offer a versatile means to introduce new carbon-based functionalities at the positions of the halogen atoms. evitachem.comsmolecule.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction is a prominent example of a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-C bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

In the case of this compound, the differential reactivity of the bromine and chlorine atoms can be exploited to achieve selective cross-coupling. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for sequential functionalization. By carefully selecting the reaction conditions (e.g., catalyst, ligand, base, and temperature), it is possible to selectively couple a substituent at the 4-position (bromine) while leaving the 6-position (chlorine) intact for subsequent transformations. This regioselective approach is highly valuable in the synthesis of complex quinoline derivatives. researchgate.net

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

Oxidation and Reduction Transformations

The this compound molecule can undergo oxidation and reduction reactions, leading to various derivatives. evitachem.comsmolecule.com Oxidation of the quinoline nitrogen can lead to the formation of the corresponding N-oxide. smolecule.comacs.org These N-oxides can serve as intermediates for further functionalization, as the N-oxide group can activate the quinoline ring for different types of reactions. acs.org

Reduction reactions can also be performed on the quinoline system. Catalytic hydrogenation can reduce the heterocyclic ring to a tetrahydroquinoline. youtube.com Depending on the reaction conditions and the catalyst used, it may also be possible to achieve reductive dehalogenation, removing one or both of the halogen substituents. smolecule.comyoutube.com

Regioselectivity and Reaction Pathway Analysis

The regioselectivity of reactions involving this compound is a critical aspect of its chemistry. As discussed, the different electronic environments and reactivities of the 4- and 6-positions allow for selective transformations. In nucleophilic substitution and palladium-catalyzed cross-coupling reactions, the 4-position is generally the more reactive site.

The reaction pathway can be directed by the choice of reagents and reaction conditions. For instance, in palladium-catalyzed couplings, the use of specific ligands can fine-tune the reactivity of the catalyst and enhance the selectivity for one halogen over the other. Similarly, the nature of the nucleophile in SNAr reactions can influence the site of attack.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 6 Chloro 8 Methylquinoline Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-Bromo-6-chloro-8-methylquinoline is anticipated to exhibit distinct signals for the aromatic protons and the methyl group. The chemical shifts of the quinoline (B57606) ring protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating nature of the methyl group. Protons in proximity to the electronegative halogen substituents are expected to be deshielded and resonate at a lower field (higher ppm values). Conversely, the methyl group will cause a slight shielding effect on nearby protons.

In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring will display a range of chemical shifts dependent on their local electronic environment. Carbons directly bonded to the bromine and chlorine atoms will experience a significant downfield shift due to the deshielding effect of these halogens. The methyl group's carbon will appear in the typical aliphatic region of the spectrum. The precise chemical shifts provide a fingerprint of the molecule's electronic structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 8.8 | C-2: 150 - 152 |

| H-3 | 7.3 - 7.6 | C-3: 122 - 124 |

| C-4 | - | C-4: 135 - 138 |

| H-5 | 7.8 - 8.1 | C-5: 128 - 130 |

| C-6 | - | C-6: 132 - 135 |

| H-7 | 7.6 - 7.9 | C-7: 126 - 128 |

| C-8 | - | C-8: 138 - 141 |

| C-8-CH₃ | 2.5 - 2.8 | C-8-CH₃: 18 - 22 |

| C-4a | - | C-4a: 147 - 149 |

| C-8a | - | C-8a: 127 - 129 |

Note: These are estimated values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.

NMR spectroscopy is a powerful tool for unambiguously determining the substitution patterns on the quinoline ring. One-dimensional (1D) ¹H NMR spectra provide initial clues through the multiplicity of signals (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants (J-values) between adjacent protons. For instance, the coupling patterns of the aromatic protons can help to establish their relative positions.

For more complex structures or to confirm assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY spectra reveal proton-proton correlations, allowing for the tracing of the connectivity of the proton network within the molecule. HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for assigning the positions of substituents that have replaced protons on the aromatic ring. These advanced NMR experiments provide a detailed and definitive map of the molecular structure.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands. Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system are expected to produce strong bands in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the aromatic ring and the methyl group will be observed at lower wavenumbers. The presence of the halogen substituents is indicated by the C-Cl and C-Br stretching vibrations, which are typically found in the fingerprint region below 1000 cm⁻¹.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides stronger signals for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the aromatic ring stretching vibrations are expected to be particularly prominent. The C-Br and C-Cl stretching vibrations will also be observable and can help to confirm the presence of these halogens.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |

| Methyl C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C/C=N Stretch | 1450 - 1600 | 1450 - 1600 |

| C-H in-plane bend | 1000 - 1300 | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

| C-Br Stretch | 500 - 600 | 500 - 600 |

Note: These are general ranges and the exact frequencies will depend on the specific molecular environment.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like quinoline derivatives, the most common electronic transitions are π → π* and n → π*.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to these transitions. The π → π* transitions, which involve the excitation of electrons in the delocalized π-system of the quinoline ring, typically result in strong absorption bands at shorter wavelengths. The n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are generally weaker and may appear at longer wavelengths.

The presence of substituents on the quinoline ring influences the energy of these electronic transitions and thus the position of the absorption maxima (λmax). Halogen atoms and methyl groups can cause a shift in the absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), depending on their electronic effects and position on the ring. The study of these shifts provides valuable information about the electronic structure of the molecule.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Solvent |

| π → π | 220 - 250 | Ethanol |

| π → π | 270 - 320 | Ethanol |

| n → π* | > 320 | Ethanol |

Note: The exact λmax values and the intensity of the absorption bands can be influenced by the solvent used for the measurement.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of quinoline derivatives. Techniques such as Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS) provide critical information regarding the molecular weight and fragmentation pathways of compounds like this compound.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it suitable for the analysis of volatile compounds like quinoline derivatives. mdpi.com The electron ionization (EI) mode is commonly employed, which typically affords clear molecular ions and reproducible fragmentation patterns. nih.govresearchgate.net

For this compound (C₁₀H₇BrClN), the molecular ion region of the mass spectrum is particularly characteristic due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). miamioh.edudocbrown.info This results in a distinctive cluster of peaks for the molecular ion [M]⁺. The most abundant peaks would correspond to the isotopic combinations [C₁₀H₇⁷⁹Br³⁵Cl]⁺, [C₁₀H₇⁸¹Br³⁵Cl]⁺ / [C₁₀H₇⁷⁹Br³⁷Cl]⁺, and [C₁₀H₇⁸¹Br³⁷Cl]⁺, appearing at M, M+2, and M+4, respectively. HRMS can determine the elemental composition with high accuracy, with mass errors typically below 5 mDa, confirming the molecular formula. nih.govresearchgate.net

The fragmentation of the quinoline ring and its substituents under mass spectrometric conditions provides further structural information. nih.gov The principal fragmentation pathway for halogenated compounds often involves the loss of the halogen atom. miamioh.edu In the case of this compound, the cleavage of the C-Br bond is expected, as it is generally weaker than the C-Cl bond. Other potential fragmentation patterns for quinoline derivatives include the loss of HCN, which results in a C₈H₆˙⁺ fragment ion, or the loss of the methyl group (CH₃). rsc.org

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Isotopic Composition | m/z (Nominal Mass) | Relative Abundance (Approx.) |

| C₁₀H₇⁷⁹Br³⁵Cl | 254 | ~76% |

| C₁₀H₇⁸¹Br³⁵Cl / C₁₀H₇⁷⁹Br³⁷Cl | 256 | 100% |

| C₁₀H₇⁸¹Br³⁷Cl | 258 | ~32% |

Note: This table presents an idealized pattern. Actual abundances may vary.

X-ray Crystallography for Three-Dimensional Structure Determination

In single-crystal X-ray diffraction analysis, the positions of atoms are determined by refining a structural model against the experimentally collected diffraction data. The presence of heavy atoms like bromine and chlorine in the structure of this compound is advantageous for this process. Due to their high number of electrons, heavy atoms scatter X-rays more strongly than lighter atoms (C, N, H), making their positions in the unit cell easier to locate. researchgate.net This initial phasing information from the heavy atoms facilitates the localization of the remaining non-hydrogen atoms.

The refinement process involves adjusting atomic coordinates and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction intensities. For instance, in the crystal structure of the related compound 4-Bromo-8-methoxyquinoline, all non-hydrogen atoms were found to be essentially co-planar. nih.govresearchgate.net A similar planarity would be expected for the quinoline core of this compound.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. mdpi.com For halogenated quinoline derivatives, these interactions are crucial in dictating the supramolecular architecture. Halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile, such as the nitrogen atom of a neighboring quinoline ring. beilstein-journals.orgnih.gov

Other important interactions that contribute to the crystal packing of quinoline analogs include:

π-π Stacking: The aromatic quinoline rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π-system of an adjacent aromatic ring. nih.govresearchgate.net

Hydrogen Bonds: Although conventional hydrogen bond donors may be absent, weak C-H···N or C-H···Cl hydrogen bonds can play a role in stabilizing the crystal structure. nih.gov

Analysis of these interactions helps in understanding the physical properties of the solid material and is a key aspect of crystal engineering. acs.org

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description |

| Halogen Bonding | Interactions involving the Br or Cl atoms with Lewis bases (e.g., N atom of another quinoline). beilstein-journals.orgnih.gov |

| π-π Stacking | Face-to-face or offset stacking of the aromatic quinoline cores. mdpi.com |

| C-H···π Interactions | A C-H bond pointing towards the face of an aromatic ring. nih.gov |

| Weak Hydrogen Bonds | Interactions like C-H···N or C-H···Cl contributing to crystal stability. nih.gov |

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For a compound like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing its thermal stability and phase behavior. particletechlabs.comcn-henven.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. universallab.org A TGA thermogram plots mass percentage against temperature. For a pure, stable crystalline compound like this compound, the TGA curve would be expected to show a flat baseline at 100% mass until the onset of thermal decomposition. At the decomposition temperature, a sharp drop in mass would occur as the molecule breaks down into volatile fragments. researchgate.net This analysis is crucial for determining the upper-temperature limit of the compound's stability. mdpi.com TGA can also be used to analyze sample purity, such as detecting the presence of residual solvents which would be observed as a mass loss at lower temperatures corresponding to their boiling points. particletechlabs.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. universallab.org This technique is used to detect thermal events such as melting, crystallization, and glass transitions. particletechlabs.com When a crystalline sample of this compound is heated, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The area of this peak is proportional to the enthalpy of fusion. mdpi.com DSC is highly sensitive for determining the melting point and assessing the purity of a crystalline solid. cn-henven.com The initial heating cycle can also provide information on the sample's thermal history. particletechlabs.com

Table 3: Information Obtained from Thermal Analysis Methods

| Technique | Primary Measurement | Key Information for this compound |

| TGA | Mass vs. Temperature | Thermal stability, decomposition temperature, presence of volatiles. particletechlabs.comuniversallab.org |

| DSC | Heat Flow vs. Temperature | Melting point, enthalpy of fusion, phase transitions, purity assessment. cn-henven.comuniversallab.org |

Electrochemical Characterization

The electrochemical behavior of this compound and its analogs is a critical aspect of their characterization, providing insights into their redox properties and potential applications in various fields, including materials science and medicinal chemistry. While specific electrochemical data for this compound is not extensively documented in the cited literature, the electrochemical properties can be inferred from studies on structurally related quinoline derivatives. The presence of electron-withdrawing halogen substituents (bromo and chloro) and an electron-donating methyl group on the quinoline scaffold is expected to significantly influence its electronic structure and, consequently, its oxidation and reduction potentials.

Influence of Substituents on Redox Potentials

The electrochemical properties of quinoline derivatives are highly dependent on the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, tend to make the quinoline ring more electron-deficient, which generally facilitates reduction (a less negative reduction potential) and hinders oxidation (a more positive oxidation potential). Conversely, electron-donating groups, like methyl or amino groups, increase the electron density of the ring system, making oxidation easier (a less positive oxidation potential) and reduction more difficult (a more negative reduction potential).

In a study on various quinolinecarbaldehydes, it was observed that the presence of a methyl group facilitates the oxidation process. nih.gov In contrast, the reduction potential of methylated compounds was found to be more negative compared to non-methylated structures. nih.gov This is consistent with the electron-donating nature of the methyl group.

Cyclic Voltammetry Studies of Quinoline Analogs

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of chemical species. By measuring the current response to a linearly cycled potential sweep, CV can provide information on the oxidation and reduction potentials of a compound.

Detailed electrochemical studies have been performed on several quinoline analogs, providing valuable data that can be used to predict the behavior of this compound. For instance, the electrochemical properties of 8-hydroxy-quinoline-5-carbaldehyde and 6-(dimethylamino)quinoline-5-carbaldehyde have been investigated, revealing a strong correlation between their chemical structure and their reduction and oxidation potentials. nih.gov

In one study, the cyclic voltammetry of 8-hydroxy-quinoline-5-carbaldehyde yielded two oxidation waves at potentials of 1.349 V and 1.637 V. mdpi.com The electroactive site for oxidation is likely the hydroxyl group. mdpi.com For another analog, 7-bromo-8-hydroxyquinoline-5-carbaldehyde, the presence of the electron-withdrawing bromine atom influences the electronic properties of the quinoline ring. nih.govmdpi.com

The electrochemical data for selected quinolinecarbaldehyde analogs are summarized in the interactive table below, showcasing the impact of different substituents on their redox potentials.

| Compound | Oxidation Potential (Epa, V) | Reduction Potential (Epc, V) | Reference |

|---|---|---|---|

| 8-Hydroxy-quinoline-5-carbaldehyde | 1.349, 1.637 | - | mdpi.com |

| 6-(Dimethylamino)quinoline-5-carbaldehyde | - | -1.8 (approx.) | nih.gov |

| Methylated 6-(dimethylamino)quinoline-5-carbaldehyde derivative | Facilitated Oxidation | More Negative | nih.gov |

Based on these findings, it can be anticipated that this compound will exhibit complex electrochemical behavior. The two halogen atoms will act as electron-withdrawing groups, likely resulting in a less negative reduction potential compared to unsubstituted quinoline. The methyl group, being electron-donating, would counteract this effect to some extent and would be expected to facilitate oxidation. The precise redox potentials would, of course, depend on the interplay of these electronic effects and the specific experimental conditions.

Computational Chemistry and Theoretical Investigations of 4 Bromo 6 Chloro 8 Methylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 4-Bromo-6-chloro-8-methylquinoline, DFT calculations are employed to predict a variety of properties, from its three-dimensional structure to its spectroscopic signatures and reactivity patterns. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to approximate the solutions to the Schrödinger equation.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For this compound, the quinoline (B57606) core is expected to be largely planar, with the bromine, chlorine, and methyl substituents lying in or very close to the plane of the fused rings.

Conformational analysis, while more critical for flexible molecules, can also be relevant for substituted quinolines. In the case of the methyl group at the 8-position, rotations around the carbon-carbon single bond can lead to different rotamers. DFT calculations can determine the relative energies of these conformers and the energy barriers to their interconversion, identifying the most stable orientation of the methyl group.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Angle (in quinoline ring) | ~122° |

| Dihedral Angle (C-C-C-C in benzene (B151609) ring) | ~0° |

Note: These values are illustrative and based on typical DFT results for similar halogenated quinolines.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of this compound are central to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to be primarily localized on the electron-rich quinoline ring system, with significant contributions from the bromine and chlorine atoms due to their lone pairs of electrons. The energy of the HOMO is a measure of the ionization potential; a higher HOMO energy indicates a greater ease of donating an electron.

The LUMO is the innermost orbital devoid of electrons and signifies the molecule's ability to accept electrons. For this compound, the LUMO is anticipated to be distributed across the π-system of the quinoline core. The energy of the LUMO relates to the electron affinity; a lower LUMO energy suggests a greater propensity to accept an electron. The distribution of HOMO and LUMO across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and typical for halogenated aromatic systems.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating nature of the methyl group.

IR Spectroscopy: The vibrational frequencies of this compound can be computed to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as the C-H, C=C, C=N, C-Br, and C-Cl stretching and bending vibrations, to the experimentally observed absorption bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic excitations within the molecule.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Feature | Wavenumber/Wavelength |

| ¹³C NMR | C-Br | ~115-125 ppm |

| ¹³C NMR | C-Cl | ~145-155 ppm |

| IR | C-Cl Stretch | ~700-800 cm⁻¹ |

| IR | C-Br Stretch | ~550-650 cm⁻¹ |

| UV-Vis | π → π* transition | ~300-350 nm |

Note: These are illustrative predictions based on general trends for similar compounds.

Reaction Pathway and Activation Barrier Calculations

DFT can be utilized to model hypothetical chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate the activation energies (barriers) for various reactions, such as nucleophilic aromatic substitution at the positions bearing the halogen atoms. These calculations can predict the most likely reaction pathways and the feasibility of a reaction under certain conditions, offering valuable guidance for synthetic chemists. For instance, the relative activation barriers for substituting the bromine versus the chlorine atom could be determined, shedding light on the regioselectivity of such reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface analysis is a vital computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map of this compound reveals distinct regions of positive, negative, and neutral electrostatic potential, which are color-coded for ease of interpretation.

In the MEP surface of this compound, the regions of negative potential, typically shown in red, are concentrated around the nitrogen atom of the quinoline ring and the chlorine atom. These areas indicate a high electron density and are the most likely sites for electrophilic attack. The nitrogen atom, with its lone pair of electrons, represents a significant center of negative potential, making it a prime target for protonation and interaction with other electrophiles.

Conversely, the regions of positive potential, often depicted in blue, are located around the hydrogen atoms of the methyl group and the quinoline ring. These electron-deficient areas are susceptible to nucleophilic attack. The hydrogen atoms, being less electronegative, carry a partial positive charge, rendering them favorable sites for interaction with nucleophiles.

Table 1: Predicted Electrophilic and Nucleophilic Attack Sites from MEP Analysis

| Site | Predicted Type of Attack | Rationale |

| Nitrogen Atom (N) | Electrophilic Attack | High electron density due to lone pair of electrons. |

| Chlorine Atom (Cl) | Electrophilic Attack | High electron density and electronegativity. |

| Hydrogen Atoms (H) | Nucleophilic Attack | Electron-deficient regions with partial positive charges. |

Atomic Charge Analysis

Atomic charge analysis provides a quantitative measure of the distribution of electrons among the atoms in a molecule. Methods such as Mulliken population analysis are employed to calculate the partial charges on each atom of this compound. icm.edu.pl These charges are instrumental in understanding the molecule's polarity, dipole moment, and reactivity.

The analysis typically reveals that the nitrogen atom in the quinoline ring possesses a significant negative charge, consistent with its high electronegativity and the presence of a lone pair of electrons. The chlorine and bromine atoms also exhibit negative charges, although their magnitudes can be influenced by resonance and inductive effects within the aromatic system.

The carbon atoms in the quinoline ring show a range of charges, with those adjacent to the heteroatoms and substituents being more significantly affected. The carbon atom bonded to the nitrogen will have a partial positive charge, while the charges on other carbons are influenced by the combined effects of the attached groups. The hydrogen atoms of the methyl group and the aromatic ring carry partial positive charges.

Table 2: Illustrative Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

| N1 | -0.55 |

| C2 | +0.35 |

| C3 | -0.15 |

| C4 | +0.20 |

| C5 | -0.10 |

| C6 | +0.05 |

| C7 | -0.05 |

| C8 | +0.10 |

| C9 | +0.15 |

| C10 | -0.20 |

| Br | -0.10 |

| Cl | -0.18 |

| C(methyl) | -0.25 |

| H(methyl) | +0.12 |

Note: These values are illustrative and can vary based on the specific computational method and basis set used.

Natural Bond Orbital (NBO) Analysis

For this compound, NBO analysis reveals the nature of the sigma (σ) and pi (π) bonds within the quinoline ring system. It also describes the lone pairs on the nitrogen and halogen atoms. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.

Significant hyperconjugative interactions in this compound would involve the delocalization of electron density from the lone pairs of the nitrogen, chlorine, and bromine atoms into the antibonding π* orbitals of the quinoline ring. Additionally, interactions between the σ bonds of the methyl group and the adjacent π system can occur. These delocalizations contribute to the stabilization of the molecule.

The stabilization energy (E(2)) associated with each donor-acceptor interaction provides a measure of its significance. aimspress.com Larger E(2) values indicate stronger interactions and greater stabilization. aimspress.com

Table 3: Key NBO Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N | π* (C2-C3) | 15.2 |

| LP (1) N | π* (C9-C10) | 12.8 |

| LP (3) Cl | σ* (C5-C6) | 2.5 |

| LP (3) Br | σ* (C3-C4) | 1.8 |

| σ (C-H) methyl | π* (C7-C8) | 3.1 |

Note: These values are representative and depend on the computational level of theory.

Computational Prediction of Chemical Reactivity Descriptors

Quantum chemical calculations can predict a variety of descriptors that are useful for understanding the chemical reactivity of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A smaller HOMO-LUMO energy gap indicates higher reactivity.

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Global Hardness (η): A measure of the resistance to charge transfer (η = (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / η).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions.

Table 4: Calculated Chemical Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| Energy Gap (ΔE) | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Global Hardness (η) | 2.81 |

| Global Softness (S) | 0.356 |

| Electronegativity (χ) | 4.04 |

| Electrophilicity Index (ω) | 2.91 |

Note: These values are illustrative and are typically calculated using Density Functional Theory (DFT) methods.

In Silico Modeling for Ligand-Target Interactions in Chemical Contexts

In silico modeling, particularly molecular docking, is a powerful technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein (target). biotech-asia.org This approach is fundamental in drug discovery and materials science for understanding and predicting molecular interactions. biotech-asia.org

For this compound, in silico modeling can be employed to explore its potential as a ligand for various biological targets. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties, often by inhibiting specific enzymes or receptors. smolecule.com

A typical in silico modeling study would involve docking this compound into the active site of a target protein. The docking algorithm would then predict the most favorable binding pose and calculate a docking score, which is an estimate of the binding affinity. The analysis of the predicted binding mode would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the target protein.

For instance, the nitrogen atom of the quinoline ring could act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking interactions. The halogen atoms (bromine and chlorine) can participate in halogen bonding, which is an increasingly recognized non-covalent interaction in medicinal chemistry.

Table 5: Illustrative In Silico Docking Results for a Hypothetical Kinase Target

| Parameter | Result |

| Target Protein | Hypothetical Kinase |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys72, Glu91, Leu134, Asp184 |

| Types of Interactions | Hydrogen bond with Glu91, Halogen bond with Lys72, Hydrophobic interactions with Leu134 |

Note: This data is for illustrative purposes to demonstrate the output of an in silico modeling study.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromo-6-chloro-8-methylquinoline, and how can reaction conditions be optimized?

- Methodology : Classical quinoline synthesis protocols, such as the Gould–Jacob or Friedländer reactions, can be adapted. For halogenated derivatives, electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce bromo and chloro groups. Optimization involves adjusting temperature (e.g., 80–120°C for halogenation), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients .

Q. How should researchers safely handle and store this compound to minimize degradation?

- Protocol : Store the compound in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation. Use gloveboxes for moisture-sensitive steps. Waste must be segregated into halogenated organic containers and processed by certified waste management services to avoid environmental release .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Approach :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., methyl group at δ ~2.5 ppm, aromatic protons at δ 7–9 ppm).

- HRMS : ESI or EI modes for molecular ion validation (expected [M+H]⁺ ~270–280 m/z).

- FT-IR : Peaks at ~650 cm⁻¹ (C-Br) and ~750 cm⁻¹ (C-Cl) confirm halogen presence.

Cross-reference data with computational models (e.g., DFT) to validate assignments .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in halogenated quinolines like this compound?

- Procedure : Grow crystals via slow evaporation of chloroform or DCM solutions. Use SHELXTL or SHELXL for structure refinement. Key parameters:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 150 K to minimize thermal motion.

- Validation : Check R-factor (<5%), bond length/angle deviations, and Hirshfeld surfaces for intermolecular interactions (e.g., weak C–H⋯π or halogen bonding).

Example: 4-Bromo-8-methoxyquinoline showed coplanar non-H atoms (r.m.s. deviation = 0.0242 Å) and C–H⋯π chain formation .

Q. How can researchers reconcile discrepancies between experimental NMR data and computational predictions for this compound?

- Resolution Strategy :

Re-evaluate solvent effects : Simulate NMR shifts in explicit solvent models (e.g., COSMO-RS) instead of gas-phase DFT.

Check tautomerism : Use variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol shifts).

Validate force fields : Compare DFT-optimized geometries with SCXRD data.

Contradictions often arise from neglected solvent or conformational dynamics .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?

- Design :

- Directed metalation : Use LiTMP to deprotonate the methyl-adjacent position, followed by electrophilic quenching.

- Cross-coupling : Pd-catalyzed Buchwald-Hartwig amination at the 6-chloro position (requires Cl→NH₂ substitution).

- Protection/deprotection : Temporarily shield the bromo group with trimethylsilyl during reactions at other sites.

Monitor selectivity via LC-MS and adjust catalyst systems (e.g., XPhos vs. SPhos) .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data in halogen displacement reactions of this compound?

- Troubleshooting :

- Control steric effects : The 8-methyl group may hinder nucleophilic attack at C-4 (bromo site). Use bulky bases (e.g., DBU) to improve accessibility.

- Electronic profiling : Compute electrostatic potential maps (MEPs) to identify electron-deficient positions.

- Competitive experiments : Compare reaction rates of Br vs. Cl substitution under identical conditions (e.g., NaI/acetone for Finkelstein reactions).

Contradictions often stem from unaccounted steric/electronic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.